molecular formula C12H17FN4O2 B5686670 4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine

4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine

Cat. No.: B5686670
M. Wt: 268.29 g/mol
InChI Key: GIRAPFQJRCFZLP-UHFFFAOYSA-N
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Description

4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine is a synthetic organic compound that features a pyrimidine ring substituted with a fluoro group and two morpholine rings

Preparation Methods

The synthesis of 4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrimidine and morpholine.

    Reaction Conditions: The reaction involves nucleophilic substitution where morpholine is introduced to the 4-fluoropyrimidine under controlled conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed depend on the specific reaction and reagents used. For example, oxidation may yield a hydroxylated derivative.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-Fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine can be compared with similar compounds such as:

Properties

IUPAC Name

4-(4-fluoro-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O2/c13-10-9-11(16-1-5-18-6-2-16)15-12(14-10)17-3-7-19-8-4-17/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRAPFQJRCFZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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